Thp-peg12

描述

THP-PEG12 is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . It is also a THP PEG linker that may be used in the development of antibody-drug conjugates (ADCs) .

Synthesis Analysis

This compound-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis of this compound involves the use of polyethylene glycol (PEG) as a safe and low-cost additive for the pharmaceutical and cosmetic industries .

Molecular Structure Analysis

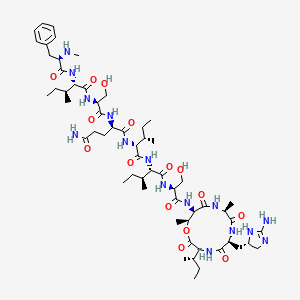

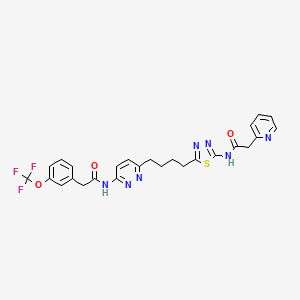

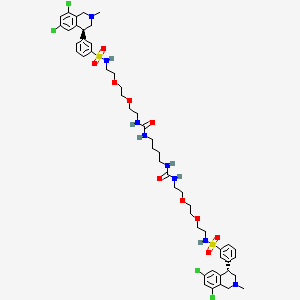

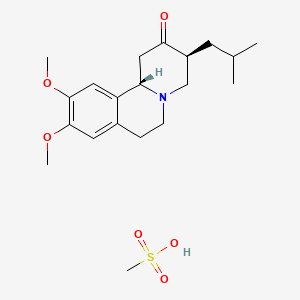

The molecular weight of this compound is 586.7 g/mol . Its molecular formula is C27H54O13 . The SMILES representation of this compound is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1OCCCC1 .

Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

科学研究应用

经皮药物递送

已经探讨了THP-PEG12在经皮药物递送中的应用,特别是在D,L-四氢大黄碱(THP)载荷的纳米颗粒中。这些纳米颗粒由两性共聚物组成,已经证明能够有效地穿透皮肤,提供了药物递送系统的潜在改进。这种方法利用纳米技术促进药物的经皮渗透,可能扩大各种药物的治疗应用(Xing, Deng, Li, & Dong, 2009)。

生物材料生物相容性

关于this compound的研究还涉及其在增强生物材料生物相容性方面的作用。研究表明,聚乙二醇,即this compound的一个组成部分,可以用来修改聚氨酯等表面以减少细胞粘附。这种特性在预防巨噬细胞粘附方面尤为重要,这是生物材料排斥的关键步骤。这些发现对于开发更具生物相容性的医疗植入物和器械至关重要(Shivok & Slee, 2023)。

癌症研究与治疗

在癌症研究中,this compound已经被用于开发靶向治疗。例如,功能化了this compound的葡萄糖包被金纳米颗粒已经显示出在靶向癌症干细胞和转移性癌细胞方面的潜力。这种方法利用了癌细胞相对于正常细胞的升高葡萄糖消耗,可能为癌症转移提供更有效和有针对性的治疗策略(Hu, Niestroj, Yuan, Chang, & Chen, 2015)。

药物递送系统

This compound在药物递送系统中的作用不仅限于经皮应用。它在pH响应性药物递送系统的发展中起着关键作用,特别是在聚合物胶束的设计中。这些胶束可以在特定的pH水平释放药物,表明了有望实现有针对性药物递送,提高效率并减少副作用的潜力(Fangxia et al., 2014)。

作用机制

Target of Action

Thp-peg12, also known as Tetrahydropyran Polyethylene Glycol 12, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

this compound interacts with its targets through the process of ubiquitination. In the context of PROTACs, this compound serves as a bridge, connecting the E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. When this compound is used in the synthesis of PROTACs, it enables the selective degradation of specific target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTACs. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be influenced by the specific PROTAC in which it is incorporated. As a polyethylene glycol derivative, this compound is likely to enhance the water solubility of the compound, which could potentially improve its bioavailability .

Result of Action

The primary result of this compound’s action is the degradation of the target protein. This can lead to a variety of molecular and cellular effects, depending on the specific function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound and its ability to form linkages in the synthesis of PROTACs . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with this compound and affect its function .

安全和危害

The safety data sheet for THP-PEG12 indicates that it is not classified as a hazard .

Relevant Papers

The relevant papers retrieved discuss the use of this compound in the synthesis of PROTACs and in the development of antibody-drug conjugates (ADCs) . They also discuss the use of PEG linkers in drug delivery and the study of reaction mechanisms . Another paper discusses the differences between primary cells and THP-1 cells at all levels of chromatin structure . These papers provide valuable insights into the applications and potential future directions of this compound.

生化分析

Biochemical Properties

The biochemical properties of Thp-peg12 are largely defined by its role as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . This compound, as a linker, plays a crucial role in connecting the E3 ligase ligand and the target protein ligand .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, it is likely that its effects would be dependent on the stability and degradation of the PROTACs it forms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its size and chemical properties. As a component of PROTACs, it may be transported into cells via endocytosis or other mechanisms .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the properties of the PROTACs it forms . Depending on the target protein and the E3 ligase, this compound-containing PROTACs may be localized to different compartments or organelles within the cell .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLJOOQPRMPXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

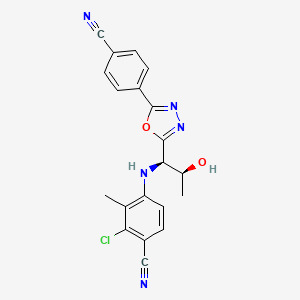

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)